5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring multiple heterocyclic rings, including furan and thiophene, which are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Core Structure: The initial step involves the formation of the thiophene and furan rings. This can be achieved through cyclization reactions using appropriate precursors.
Functional Group Introduction:
Hydroxylation and Alkylation: The hydroxyl group can be introduced through oxidation reactions, and the ethyl group can be added via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings (furan and thiophene) can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for antibacterial properties, and the presence of multiple aromatic rings could contribute to interactions with biological targets.
Industry
In materials science, the compound’s aromatic rings and functional groups could be useful in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism by which 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates or inhibitors, while the aromatic rings could facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the additional thiophene ring, potentially altering its chemical and biological properties.
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide: Lacks the ethyl group, which might affect its reactivity and solubility.
Uniqueness
The presence of both furan and thiophene rings, along with the sulfonamide and hydroxyl groups, makes 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide unique
Properties
IUPAC Name |
5-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S3/c1-2-12-7-8-15(23-12)24(19,20)17-11-16(18,13-5-3-9-21-13)14-6-4-10-22-14/h3-10,17-18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKVKWRBPRRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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